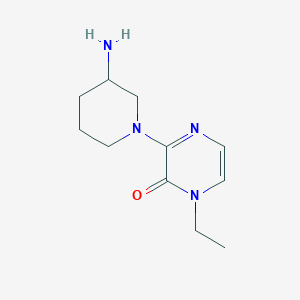

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYDHRBZLIDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes.

Mode of Action

The compound this compound interacts with its target, Prolyl endopeptidase FAP, by binding to it. This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon.

Biochemical Pathways

The interaction of this compound with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed. It has a half-life of 131 hours. . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness.

Biochemical Analysis

Biochemical Properties

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-IV by this compound can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This modulation of hormone levels can have significant effects on cellular metabolism and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing their physiological effects

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, may lead to its degradation and reduced efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV activity and improve glucose tolerance without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The inhibition of DPP-IV by this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of the compound to specific subcellular compartments

Biological Activity

3-(3-Aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one, with the CAS number 1339425-54-5, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : It has been shown to act as a modulator of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. The compound's ability to enhance serotonin levels has been linked to improved mood and reduced anxiety symptoms.

Analgesic Properties

Studies have demonstrated that this compound possesses analgesic properties. It appears to modulate pain pathways, providing relief in models of acute and chronic pain.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain response | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The findings suggest that the compound may enhance neuroplasticity and promote resilience against stress.

Case Study 2: Pain Management

A separate study evaluated the analgesic effects of this compound in a model of inflammatory pain. Results indicated that treatment with the compound led to a statistically significant decrease in pain scores compared to control groups, highlighting its potential as a novel analgesic agent.

Safety and Toxicology

While preliminary data on safety is limited, initial assessments indicate that this compound has a favorable safety profile at therapeutic doses. Ongoing studies are necessary to fully elucidate its toxicological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one exhibits promising anticancer properties. A notable research study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines. The compound was shown to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study:

A study conducted on human breast cancer cell lines reported a significant reduction in cell viability when treated with this compound, suggesting its role as a potential chemotherapeutic agent .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. It has been found to enhance cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer’s disease.

Case Study:

In a preclinical trial, administration of this compound improved memory retention and reduced markers of inflammation in the brains of mice subjected to neurotoxic insults .

Pain Management

Research indicates that this compound may possess analgesic properties. It acts on specific receptors involved in pain pathways, potentially offering a new avenue for pain management therapies.

Data Table: Analgesic Activity Comparison

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study:

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

Polymer Chemistry

The compound is being explored as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the development of materials suitable for various industrial applications.

Data Table: Polymer Properties Comparison

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antidiabetic Drug Development

Alogliptin (DPP-4 Inhibitor)

- Structure: Pyrimidine-2,4-dione core with 3-aminopiperidin-1-yl and benzylcyanide substituents .

- Comparison: While both compounds share the 3-aminopiperidine moiety, alogliptin’s pyrimidine-dione core differs from the pyrazinone system in the target compound. This difference influences binding to the DPP-4 enzyme, with alogliptin showing high selectivity and potency (IC₅₀ ~10 nM) .

Linagliptin (DPP-4 Inhibitor)

- Structure: Xanthine-derived core with a 3-aminopiperidine group .

- Comparison: The xanthine core in linagliptin enhances hydrophobic interactions with the DPP-4 active site, whereas the pyrazinone in the target compound may favor hydrogen bonding due to its carbonyl group .

3-(3-Aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Pyrazinone Derivatives with Aryl Substituents

3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one

- Structure : Aryl (4-chlorophenyl) substituent at the 3-position .

- Comparison: The 3-aminopiperidine group in the target compound replaces the aryl group, shifting the mechanism from direct insulin secretion stimulation (as seen in arylpyrazinones) to enzyme inhibition or receptor modulation .

3-(1,3-Benzodioxol-5-yl)-1-ethylpyrazin-2(1H)-one

Key Structural and Functional Differences

Mechanistic and Pharmacological Implications

- Role of 3-Aminopiperidine: This group is critical for binding to enzymes like DPP-4 or receptors involved in glucose metabolism. Its basic nitrogen may interact with catalytic residues in target proteins .

- Ethyl vs. Methyl Substituents : The ethyl group in the target compound may enhance metabolic stability compared to methyl-substituted analogues, as bulkier alkyl groups often reduce cytochrome P450-mediated oxidation .

Preparation Methods

Table 1: Key Reaction Conditions for 3-Aminopiperidine Preparation

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Esterification | Acetyl chloride, methanol | 0–15 (initial), 45–65 (heating) | Methanol | Formation of methyl ester |

| Cyclization | Sodium methoxide | -10 to 0 | Methanol | Cyclizes to lactam hydrochloride |

| Reduction | Lithium aluminum hydride | 35 (addition), 58–60 (heating) | THF | Reduces lactam to amine salt |

Preparation of the 1-Ethylpyrazin-2(1H)-one Core and Coupling

While the detailed synthesis of the 1-ethylpyrazin-2(1H)-one core is less explicitly described in the available literature, recent developments in pyrazine chemistry provide insight into efficient synthetic routes:

One-Pot Catalyst-Free Ugi Reaction and Cyclization: A novel catalyst-free one-pot post-Ugi cascade methodology enables the construction of complex pyrazole-pyrazine scaffolds. This involves a multi-component Ugi reaction followed by microwave-assisted cyclization at 110 °C in DMF, yielding densely substituted pyrazine derivatives efficiently.

This approach suggests that the pyrazinone core can be constructed via multi-component reactions involving aldehydes, amines, carboxylic acids, and isocyanides, followed by intramolecular cyclization under mild conditions without the need for metal catalysts.

The ethyl substitution at the 1-position of the pyrazinone ring can be introduced either by using ethyl-substituted starting materials or via alkylation post-core formation.

Coupling of 3-Aminopiperidine with 1-Ethylpyrazin-2(1H)-one

The final step involves linking the 3-aminopiperidin-1-yl group to the pyrazinone core:

This is typically achieved via nucleophilic substitution or amide bond formation between the amino group on the piperidine and an activated position on the pyrazinone ring, such as a halogenated or carboxylated site.

Patent literature on related compounds indicates that such coupling reactions are performed under mild conditions, often in polar solvents like methanol or DMF, sometimes with acid or base catalysis to facilitate bond formation.

Purification is generally accomplished by filtration or crystallization, yielding the target compound as a hydrochloride salt or free base.

Summary Table of Preparation Methods

| Synthetic Stage | Key Reagents/Conditions | Temperature (°C) | Solvent | Outcome |

|---|---|---|---|---|

| Esterification of amino acid | Acetyl chloride, methanol | 0–15 (initial), 45–65 (heating) | Methanol | Methyl 2,5-diaminopentanoate dihydrochloride |

| Cyclization to lactam hydrochloride | Sodium methoxide | -10 to 0 | Methanol | (R)-3-aminopiperidin-2-one hydrochloride |

| Reduction to aminopiperidine salt | Lithium aluminum hydride | 35 (addition), 58–60 (heating) | THF | (R)-3-aminopiperidine dihydrochloride |

| Pyrazinone core synthesis | Multi-component Ugi reaction + microwave cyclization | 110 (microwave) | DMF | Pyrazinone derivatives |

| Coupling of piperidine and pyrazinone | Nucleophilic substitution or amide formation | Mild (room temp to ~60) | Methanol, DMF | 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one |

Q & A

Basic: What are the standard synthetic routes for 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazinone core followed by coupling with 3-aminopiperidine derivatives. Key steps include:

- N-Alkylation : Ethylation of the pyrazinone nitrogen under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Piperidine Coupling : Use of coupling agents like TBTU or HOBt with DMF as a solvent, requiring anhydrous conditions and NEt₃ for deprotonation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization to isolate the product .

Optimization : Reaction yields depend on temperature control (40–100°C), solvent polarity, and stoichiometric ratios. For example, excess piperidine derivatives (1.2–1.5 eq) improve coupling efficiency .

Advanced: How can contradictory bioactivity data across studies be resolved for this compound?

Answer:

Contradictions often arise from variations in assay design, purity, or target specificity. Methodological approaches include:

- Purity Validation : Quantify impurities (>95% purity via HPLC) and confirm structural integrity (¹H/¹³C NMR, HRMS) .

- Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines (e.g., HEK-293 for receptor binding) to assess reproducibility .

- Target Profiling : Use computational tools (e.g., molecular docking) to predict off-target interactions and validate via radioligand displacement assays .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrazinone ring (δ 7.8–8.2 ppm for aromatic protons) and piperidine NH₂ groups (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₀N₄O: 231.1654) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for neurotransmitter receptors?

Answer:

- Core Modifications : Synthesize analogs with substituents on the pyrazinone ring (e.g., halogens, methyl groups) to test steric/electronic effects .

- Piperidine Variants : Replace 3-aminopiperidine with 4-aminopiperidine or rigidified bicyclic amines to probe conformational flexibility .

- In Silico Modeling : Perform molecular dynamics simulations to predict binding affinities for dopamine D₂ vs. serotonin 5-HT₁A receptors .

- Functional Assays : Measure cAMP inhibition (for GPCR activity) and compare IC₅₀ values across analogs .

Basic: What stability challenges are associated with this compound, and how are they mitigated?

Answer:

- Hydrolysis Risk : The pyrazinone ring is susceptible to moisture. Store under inert gas (N₂/Ar) at −20°C in amber vials .

- Oxidative Degradation : Monitor via HPLC for peroxide formation; add antioxidants (e.g., BHT) in stock solutions .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and quantify degradation products (e.g., open-ring intermediates) .

Advanced: What methodologies are used to assess the environmental impact of this compound in ecotoxicological studies?

Answer:

- QSAR Models : Predict biodegradability and bioaccumulation using software like EPI Suite .

- Aquatic Toxicity : Conduct acute toxicity tests on Daphnia magna (48h LC₅₀) and algal growth inhibition assays .

- Metabolite Tracking : Use LC-MS/MS to identify transformation products in simulated wastewater .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Answer:

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, PEG-400) .

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (>10 mg/mL) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Advanced: How can synthetic bottlenecks (e.g., low yields in piperidine coupling) be addressed?

Answer:

- Catalytic Optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24h) and improve yields by 15–20% .

- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.